N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is substituted at position 3 with a 2-(thiophen-2-yl)ethyl group and at position 2 with a sulfanyl acetamide moiety linked to a 4-methylbenzyl group.
Synthetic routes for analogous compounds often involve alkylation or nucleophilic substitution reactions. For example, 2-chloro-N-substituted acetamides are reacted with thiol-containing heterocycles (e.g., thienopyrimidinones) under basic conditions to form sulfanyl linkages . The presence of the 4-methylbenzyl group suggests tailored lipophilicity, which may influence pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S3/c1-15-4-6-16(7-5-15)13-23-19(26)14-30-22-24-18-9-12-29-20(18)21(27)25(22)10-8-17-3-2-11-28-17/h2-7,9,11-12H,8,10,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQWFCWWRSSOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core combined with a thiophene ring and an acetamide moiety. The molecular formula is C22H21N3O2S3, with a molecular weight of 455.61 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O2S3 |
| Molecular Weight | 455.61 g/mol |
| Purity | Typically 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thieno[3,2-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess antibacterial and antifungal properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
Research indicates that compounds containing the thieno[3,2-d]pyrimidine scaffold can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies
-
Anticancer Activity in Cell Lines :
A study involving the testing of various thieno[3,2-d]pyrimidine derivatives on human breast cancer cell lines revealed that specific modifications to the compound significantly enhanced its cytotoxicity. The study utilized MTT assays to quantify cell viability post-treatment . -
Antimicrobial Testing :
In vitro assays demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Candida albicans at low micromolar concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and microbial growth.
- Receptor Modulation : It can interact with various receptors in the body, influencing signaling pathways related to inflammation and immune response.
Scientific Research Applications
N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a research compound with potential biological activities. It features a thieno[3,2-d]pyrimidine core, a thiophene ring, and an acetamide moiety. The molecular formula for the compound is C22H21N3O2S3 and its molecular weight is 455.61. Typically, the purity of the compound is 95%.
Anticancer Properties
Derivatives of thieno[3,2-d]pyrimidines, which are similar to this compound, have demonstrated anticancer potential. These compounds have shown cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation by modulating signaling pathways like PI3K/Akt and MAPK.
Case Study:
A study tested thieno[3,2-d]pyrimidine derivatives on human breast cancer cell lines. Modifications to the compound enhanced its cytotoxicity, and cell viability was quantified using MTT assays after treatment.
Antimicrobial Activity
The compound exhibits antimicrobial activity against various pathogens. Thieno[3,2-d]pyrimidine derivatives possess antibacterial and antifungal properties, potentially disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
In Vitro Assays:
In vitro assays showed that this compound effectively inhibited Staphylococcus aureus and Candida albicans at low micromolar concentrations.
Anti-inflammatory Effects
Compounds with a thieno[3,2-d]pyrimidine scaffold can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is important for developing treatments for chronic inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
Lipophilicity Modulation : The 4-methylbenzyl group in the target compound provides moderate lipophilicity compared to the 4-butylphenyl group in , which may reduce metabolic clearance but increase membrane permeability.
In contrast, the 3,4-dimethoxyphenyl group in offers electron-donating methoxy groups, improving solubility but possibly reducing target affinity .
Steric Considerations : Bulky substituents like phenyl (in ) or benzyl (in ) may sterically hinder binding to compact active sites, whereas the smaller thiophen-2-yl ethyl group in the target compound allows for better accommodation .
Spectroscopic and Crystallographic Data
- NMR Profiling: For analogues like , NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm the integrity of the thienopyrimidinone core. Substituent-induced shifts in regions A (δ 2.5–3.5 ppm) and B (δ 1.2–2.0 ppm) highlight electronic perturbations .
- Crystallography: SHELXL refinement (used in ) reveals planar geometries for thienopyrimidinone derivatives, with bond lengths (e.g., C–S: 1.75–1.82 Å) consistent with aromatic systems.
Q & A
Q. What synthetic routes are commonly employed to prepare N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene derivatives. A multi-step approach is used:
Core Formation : React 2-aminothiophene-3-carboxylic acid derivatives with urea or thiourea under acidic conditions to form the pyrimidinone ring .
Alkylation : Introduce the 2-(thiophen-2-yl)ethyl group at the N3 position using alkylating agents like bromoethylthiophene in the presence of a base (e.g., K₂CO₃) .
Sulfanyl Acetamide Coupling : Treat the intermediate with 2-chloroacetamide derivatives in a nucleophilic substitution reaction, using DMF as a solvent and triethylamine as a catalyst .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute stereochemistry and confirms the spatial arrangement of the thiophene-ethyl and sulfanyl acetamide moieties. Single-crystal diffraction data (e.g., CCDC entries) provide bond lengths and angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assign protons and carbons using deuterated DMSO or CDCl₃. Key signals include the thiophene protons (δ 6.8–7.4 ppm) and the acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₁H₂₁N₃O₂S₃).
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-S vibration at ~500 cm⁻¹) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and regioselectivity?
- Methodological Answer :
- Variable Selection : Prioritize temperature, solvent polarity, catalyst concentration (e.g., Pd catalysts for coupling steps), and reaction time.
- Screening Experiments : Use fractional factorial designs to identify critical factors. For example, a 2⁴⁻¹ design can assess interactions between temperature (60–100°C), solvent (DMF vs. THF), base (Et₃N vs. DBU), and stoichiometry .
- Response Surface Methodology (RSM) : Apply central composite design to maximize yield. Monitor regioselectivity via HPLC (C18 column, acetonitrile/water mobile phase) to distinguish N3 vs. N1 alkylation products .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters for pathway inhibition).
- Solubility/Permeability Testing : Address false negatives/positives by measuring logP (shake-flask method) and PAMPA permeability. Poor solubility in aqueous buffers (e.g., PBS) may require formulation with cyclodextrins .
- Molecular Docking : Compare docking poses (e.g., AutoDock Vina) with X-ray structures of related targets (e.g., kinase domains) to rationalize selectivity .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the acetamide’s methyl group with trifluoromethyl (CF₃) to enhance lipophilicity and oxidative stability, as seen in analogs with improved pharmacokinetics .
- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., benzylic positions) with deuterium to slow CYP450-mediated metabolism.
- Prodrug Design : Mask polar groups (e.g., sulfanyl) as ester prodrugs to enhance oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2–6.8) guide stability .
Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray analysis?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion (sitting-drop method) with 24-well plates. Test solvent pairs like chloroform/methanol or ethyl acetate/hexane.
- Additives : Introduce co-solvents (e.g., DMSO ≤5%) or salts (NH₄PF₆) to modulate nucleation.
- Temperature Gradients : Perform slow cooling (0.5°C/hour) from 50°C to 4°C to grow larger crystals.
- Cryoprotection : Soak crystals in Paratone-N oil before flash-freezing to prevent ice formation during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
